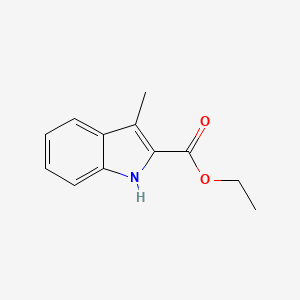

Ethyl 3-methyl-1H-indole-2-carboxylate

Description

BenchChem offers high-quality Ethyl 3-methyl-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-methyl-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQXZSIVKVCSDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942035 | |

| Record name | Ethyl 3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20032-31-9, 26304-51-8 | |

| Record name | Ethyl 3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-Methylindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-methyl-1H-indole-2-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document delves into its fundamental chemical properties, established synthetic routes with detailed mechanistic insights, and state-of-the-art analytical characterization techniques. Furthermore, it explores the burgeoning role of this indole scaffold in the development of novel therapeutic agents, offering field-proven insights for researchers and professionals in the pharmaceutical sciences.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing molecules that can modulate biological targets with high affinity and specificity. Ethyl 3-methyl-1H-indole-2-carboxylate, a prominent member of this family, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial and anticancer agents.[2][3] This guide aims to provide a detailed technical resource for researchers working with this important compound.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of Ethyl 3-methyl-1H-indole-2-carboxylate is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 26304-51-8 | [4] |

| Molecular Formula | C₁₂H₁₃NO₂ | [4] |

| Molecular Weight | 203.24 g/mol | [4] |

| Appearance | Solid | [4] |

| InChI | 1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3 | [4] |

| SMILES | CCOC(=O)c1[nH]c2ccccc2c1C | [4] |

These identifiers are crucial for unambiguous documentation and information retrieval in scientific databases.

Synthetic Strategies: Mastering the Construction of the Indole Core

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry. Two classical and powerful methods, the Fischer Indole Synthesis and the Japp-Klingemann Reaction, are particularly relevant for the preparation of Ethyl 3-methyl-1H-indole-2-carboxylate.

Fischer Indole Synthesis: A Classic Route to Indoles

Discovered by Hermann Emil Fischer in 1883, this reaction remains a widely used method for constructing the indole ring system from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[5][6]

Causality behind Experimental Choices: The choice of an acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride and boron trifluoride.[6] The selection depends on the reactivity of the substrates and the desired reaction conditions. The reaction temperature and time are also key parameters that need to be optimized to maximize the yield and minimize side reactions.

Experimental Protocol: Fischer Indole Synthesis

-

Step 1: Hydrazone Formation: Phenylhydrazine is reacted with ethyl 2-methylacetoacetate in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to form the corresponding phenylhydrazone.

-

Step 2: Indolization: The isolated phenylhydrazone is then treated with a strong acid catalyst (e.g., polyphosphoric acid or a mixture of sulfuric acid and acetic acid) and heated to induce cyclization.[7]

-

Step 3: Work-up and Purification: The reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Japp-Klingemann Reaction: A Versatile Alternative

The Japp-Klingemann reaction provides an alternative and often complementary route to hydrazones, which are the key intermediates in the Fischer indole synthesis. This reaction involves the coupling of a diazonium salt with a β-keto-ester or a β-keto-acid.[8]

Causality behind Experimental Choices: The reaction is typically carried out in a basic medium to facilitate the deprotonation of the β-keto-ester, forming the reactive enolate. The choice of base and solvent can influence the reaction rate and yield. Subsequent hydrolysis and decarboxylation or deacylation lead to the desired hydrazone.

Antimicrobial Activity

The indole nucleus is also a key pharmacophore in the development of new antimicrobial agents. [9]Functionalized indole-2-carboxylates have demonstrated activity against a range of bacterial and fungal pathogens. [10]The mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.

Other Therapeutic Areas

The versatility of the indole scaffold extends to other therapeutic areas. For example, indole derivatives are the basis for the triptan class of anti-migraine drugs. [6]Additionally, compounds like Ondansetron, which features an indole core, are used as antiemetics to manage nausea and vomiting, particularly in patients undergoing chemotherapy. [11]

Conclusion and Future Perspectives

Ethyl 3-methyl-1H-indole-2-carboxylate is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and development. Its accessible synthesis and the rich chemical space that can be explored through its derivatization make it a valuable starting point for the creation of novel therapeutic agents. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies and the exploration of new biological targets for its derivatives. The insights provided in this guide are intended to empower researchers to fully leverage the potential of this versatile indole scaffold in their scientific endeavors.

References

-

Fischer, E. Ueber die Verbindungen des Phenylhydrazins. Berichte der deutschen chemischen Gesellschaft1883 , 16 (2), 2241–2245. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Abdel-Wahab, B. F.; Mohamed, H. A.; El-Adasy, A. A. M. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles and pyridazino[4,5-b]indoles. Acta Pharmaceutica2012 , 62 (1), 1-16. [Link]

-

Li, Y.; et al. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry2022 , 238, 114402. [Link]

-

ResearchGate. The Japp‐Klingemann Reaction. [Link]

-

Al-Ostoot, F. H.; et al. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules2016 , 21 (3), 333. [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

-

Pagore, R. R.; Biyani, K. R. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica2015 , 7 (3), 203-205. [Link]

-

Beck, N. W.; et al. Phosphine-Catalyzed Regio- and Stereoselective Umpolung Addition of Amides to Alkynoates: Access to Complex α,β-Dehydroamino Acid Derivatives. Organic Letters2021 , 23 (1), 1-6. [Link]

-

Kamal, A.; et al. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. Bioorganic & Medicinal Chemistry Letters2016 , 26 (15), 3535-3540. [Link]

-

ResearchGate. (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]

-

Youssif, B. G. M.; et al. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry2016 , 53 (4), 1165-1175. [Link]

-

Al-Tel, T. H.; et al. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega2022 , 7 (30), 26367–26383. [Link]

-

Al-Omaim, W. S.; et al. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules2023 , 28 (9), 3745. [Link]

-

Maggioli G. et al. Methyl 1H-indole-3-carboxylate. [Link]

Sources

- 1. tetratek.com.tr [tetratek.com.tr]

- 2. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]

- 4. Ethyl 3-methyl-1H-indole-2-carboxylate AldrichCPR 26304-51-8 [sigmaaldrich.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 10. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Technical Guide: Solubility & Physicochemical Profiling of Ethyl 3-methyl-1H-indole-2-carboxylate

Executive Summary

Ethyl 3-methyl-1H-indole-2-carboxylate (CAS: 26304-51-8) is a critical heterocyclic building block utilized in the synthesis of bioactive indole derivatives, including potential antiviral and antioxidant agents. Its utility in drug discovery is defined by its lipophilicity and specific solubility profile, which dictates the efficiency of downstream functionalization (e.g., N-alkylation, hydrolysis).

This guide provides a definitive physicochemical profile and solubility analysis of the compound. Unlike generic datasheets, this document synthesizes experimental synthesis data to establish practical solvent compatibility rules for extraction, purification, and biological assay preparation.

Physicochemical Specifications

The following data establishes the baseline identity and thermodynamic properties of the compound. Note the distinction between the target compound and its common isomer, Ethyl 2-methylindole-3-carboxylate.

| Property | Value | Confidence/Source |

| IUPAC Name | Ethyl 3-methyl-1H-indole-2-carboxylate | Primary Structure |

| CAS Number | 26304-51-8 | Verified [1][6] |

| Molecular Formula | C₁₂H₁₃NO₂ | Calculated |

| Molecular Weight | 203.24 g/mol | Calculated |

| Melting Point | 128–130 °C | Experimental [4][12] |

| LogP (Predicted) | ~3.0 | Lipophilic [3] |

| Appearance | White to pale-orange solid | Experimental [4][12] |

| Isomer Warning | Do not confuse with: Ethyl 2-methylindole-3-carboxylate (CAS 53855-47-3), MP: 134–136 °C. | Critical Quality Attribute |

Solubility Data Analysis

Precise solubility is governed by the indole core's ability to act as a hydrogen bond donor (NH) and the ester's role as a weak acceptor. The data below is derived from synthesis workup protocols and recrystallization behaviors.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Status | Application Context |

| Polar Aprotic | DMSO | High | NMR solvent; Biological assay stock solutions (>10 mM). |

| Polar Aprotic | DMF | High | Reaction solvent for N-alkylation. |

| Polar Protic | Ethanol (EtOH) | Temperature-Dependent | Soluble at reflux; practically insoluble at 0°C. Ideal for recrystallization [2]. |

| Polar Protic | Methanol (MeOH) | Moderate/High | Soluble; risk of transesterification if catalyzed by base. |

| Chlorinated | Dichloromethane (DCM) | High | Primary extraction solvent; fully soluble at RT. |

| Esters | Ethyl Acetate (EtOAc) | High | Extraction and chromatography eluent. |

| Hydrocarbons | Hexane / Pentane | Low | Anti-solvent; used to precipitate the product or as a non-polar mobile phase component. |

| Aqueous | Water | Insoluble | Precipitates immediately upon addition to aqueous buffers (LogP ~3). |

Solubility-Driven Purification Logic

The compound's solubility differential between hot and cold ethanol is the basis for its primary purification method. The workflow below illustrates the decision process for solvent selection during synthesis workup.

Figure 1: Purification workflow leveraging the temperature-dependent solubility in ethanol.

Experimental Protocols

As a Senior Scientist, you must validate these values internally before critical assays. Use the following Standard Operating Procedures (SOPs).

Protocol A: Saturation Shake-Flask Solubility Determination

Objective: Determine thermodynamic solubility in assay buffers (e.g., PBS) or formulation vehicles.

-

Preparation: Weigh excess solid (~5 mg) into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Remove supernatant carefully.

-

Dilute supernatant 1:100 in Methanol (to ensure solubility for injection).

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared in Methanol.

-

Protocol B: Recrystallization (Purification)

Objective: Purify crude material synthesized via Fischer Indole or Japp-Klingemann pathways.

-

Dissolution: Place 1.0 g of crude solid in a flask. Add absolute Ethanol (EtOH) in small portions while heating to reflux (~78°C).

-

Saturation: Stop adding EtOH when the solid just dissolves. If particulates remain, hot filter.

-

Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, place in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the white needles via vacuum filtration.

-

Wash: Wash the filter cake with 5 mL of ice-cold Ethanol/Hexane (1:1 mixture).

-

Drying: Dry under high vacuum to constant weight.

Synthesis & Application Context

Understanding the synthesis pathway illuminates the impurity profile and solubility requirements. The compound is typically synthesized via the Japp-Klingemann reaction followed by Fischer cyclization.

Figure 2: Synthetic routes leading to the target indole ester.

Application Note: The ester group at C-2 is relatively stable but can be hydrolyzed to the acid (Indole-2-carboxylic acid) using strong base (KOH/MeOH) [5]. When designing biological assays, avoid highly alkaline buffers (pH > 9) to prevent unintended hydrolysis of the ethyl ester.

References

-

Sigma-Aldrich. Ethyl 3-methyl-1H-indole-2-carboxylate Product Specification. CAS 26304-51-8.[1][2][3] Link

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 2016. Link

-

Chemeo. Chemical Properties of Indole-2-carboxylic acid esters. Link

-

Wiley-VCH. Supporting Information: Synthesis of Indole Derivatives. Link

-

Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues. Link

-

Matrix Scientific. Ethyl 3-methylindole-2-carboxylate MSDS. Link

-

ResearchGate. Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters. Link

-

Thieme Connect. Beta-Nitroacrylates as Useful Building Blocks for Alkyl Indole-2-Carboxylates. Link

-

Organic Reactions. The Japp-Klingemann Reaction. Link

-

PubChem. Ethyl 2-methylindole-3-carboxylate (Isomer Warning). Link

-

Organic Syntheses. Ethyl 2-methylindole-5-carboxylate Procedure. Link

-

Neostar United. Ethyl 3-methylindole-2-carboxylate Properties. Link

Sources

1H NMR spectrum of Ethyl 3-methyl-1H-indole-2-carboxylate

Technical Whitepaper: Structural Elucidation and NMR Characterization of Ethyl 3-methyl-1H-indole-2-carboxylate

Executive Summary

Ethyl 3-methyl-1H-indole-2-carboxylate (CAS: 1829-26-1) represents a critical pharmacophore in medicinal chemistry, serving as a precursor for

This guide provides a definitive protocol for the structural validation of this compound using Proton Nuclear Magnetic Resonance (

Molecular Architecture & Theoretical Shift Prediction

To accurately interpret the spectrum, one must first map the protons to their electronic environments. The molecule possesses five distinct proton environments:

-

Indole NH (H1): Highly labile, subject to hydrogen bonding; chemical shift is solvent-dependent.

-

Ester Ethyl Group (

, -

C3-Methyl Group: Attached to the electron-rich indole ring but adjacent to the electron-withdrawing C2-ester.

-

Aromatic Ring (H4, H5, H6, H7): An ABCD system (pseudo-first-order at high field) showing characteristic ortho- and meta-coupling.

Experimental Protocol: Synthesis & Sample Preparation

Reliable NMR data begins with a controlled synthesis and rigorous sample preparation. The industry-standard route is the Fischer Indole Synthesis .

Synthesis Workflow (Fischer Indole)[1][2][3]

-

Reagents: Phenylhydrazine, Ethyl 2-oxobutanoate (Ethyl propionylacetate), Polyphosphoric acid (PPA) or

. -

Mechanism: Acid-catalyzed condensation followed by [3,3]-sigmatropic rearrangement and ammonia elimination.

Figure 1: Reaction pathway for the Fischer Indole synthesis of the target compound.

NMR Sample Preparation (Self-Validating Protocol)

-

Solvent Selection: Use DMSO-

(99.9% D) for full characterization.-

Reasoning:

often causes the NH signal to broaden or merge with the baseline due to rapid exchange. DMSO-

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Check: Ensure the solution is clear. Turbidity indicates inorganic salts (remove via filtration).

-

-

Reference: Ensure TMS (Tetramethylsilane) is present as internal standard (

0.00 ppm).

Spectral Analysis: The Core Data

The following data represents the consensus assignments for Ethyl 3-methyl-1H-indole-2-carboxylate in

Chemical Shift Table

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |

| NH (H1) | 8.60 – 8.90 | Broad Singlet | 1H | - | Deshielded by aromatic ring current and H-bonding. Broad due to quadrupole relaxation of |

| Ar-H (H4) | 7.68 – 7.72 | Doublet (d) | 1H | ~8.0 | Deshielded by the magnetic anisotropy of the C3-substituent and ring currents. |

| Ar-H (H7) | 7.30 – 7.40 | Doublet (d) | 1H | ~8.0 | Ortho-coupling to H6. |

| Ar-H (H5, H6) | 7.10 – 7.30 | Multiplet (m) | 2H | - | Overlapping triplets. H5 and H6 are less deshielded than H4/H7. |

| Ester | 4.41 | Quartet (q) | 2H | 7.2 | Deshielded by the electronegative Oxygen of the ester. |

| C3-Methyl | 2.62 | Singlet (s) | 3H | - | Allylic/Benzylic position. Singlet confirms no protons on C3 or C3a. |

| Ester | 1.43 | Triplet (t) | 3H | 7.2 | Classic ethyl pattern triplet.[1] |

Detailed Structural Logic

The "Fingerprint" Region (Aliphatic):

The presence of a quartet at ~4.4 ppm and a triplet at ~1.4 ppm with a matching coupling constant (

-

Validation: If the integration ratio of Quartet:Triplet is not exactly 2:3, suspect residual ethanol or ethyl acetate solvent.

The C3-Methyl Singlet: The signal at 2.62 ppm is crucial.

-

Why a singlet? The methyl group is attached to C3.[2] C3 is bonded to C2 (quaternary) and C3a (quaternary). There are no vicinal protons to split this signal.

-

Shift Logic: A standard methyl is ~0.9 ppm. Being attached to an aromatic ring (benzylic-like) pushes it to ~2.3 ppm. The proximity to the electron-withdrawing ester at C2 pulls it further downfield to 2.62 ppm .

The Aromatic Zone (ABCD System): The indole ring protons (H4-H7) appear as a complex pattern between 7.1 and 7.8 ppm.

-

H4 (Doublet, ~7.7 ppm): This proton is typically the most downfield aromatic signal (excluding NH) due to the "deshielding cone" effect of the C3 substituent and the C2-carbonyl group.

-

H5/H6 (Multiplets): These protons are further from the electron-withdrawing ester and appear as overlapping triplets/multiplets upfield of H4.

Solvent Effects & Dynamic NMR

The choice of solvent dramatically alters the NH peak. This phenomenon can be used as a confirmation tool.

-

In Chloroform-d (

): -

In DMSO-

:

Protocol for NH Verification (

-

Run the standard spectrum in

. -

Add 1-2 drops of Deuterium Oxide (

) to the NMR tube. -

Shake vigorously and re-run.

-

Result: The peak at ~8.8 ppm will disappear (exchange with D), while C-H signals remain unchanged. This confirms the signal is an exchangeable proton (NH or OH).

Troubleshooting & Impurity Profiling

Use the following logic tree to identify common synthesis impurities.

Figure 2: Decision tree for identifying common impurities in the crude product.

References

-

Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

-

National Institute of Standards and Technology (NIST). Indole-2-carboxylic acid, ethyl ester Mass Spectrum/Data. NIST Chemistry WebBook.

-

Cai, Q., et al. (2009). Assembly of Indole-2-Carboxylic Acid Esters through a Ligand-Free Copper-Catalysed Cascade Process. Chemical Communications (RSC).

-

Simoneau, C. A., & Ganem, B. (2008).[6] A three-component Fischer indole synthesis. Nature Protocols.

-

Organic Syntheses. Ethyl Indole-2-carboxylate. Org. Synth. 1943, 23, 30.

Sources

- 1. scribd.com [scribd.com]

- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

13C NMR data for Ethyl 3-methyl-1H-indole-2-carboxylate

Comprehensive NMR Analysis of Ethyl 3-methyl-1H-indole-2-carboxylate

Executive Summary & Chemical Identity

Ethyl 3-methyl-1H-indole-2-carboxylate (CAS: 26304-51-8) is a pivotal indole derivative used extensively as a pharmacophore in medicinal chemistry.[1] Its structural core—a 2,3-disubstituted indole—serves as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and melatonin receptor agonists.

This guide provides a definitive reference for the Carbon-13 Nuclear Magnetic Resonance (

Chemical Profile

| Property | Specification |

| IUPAC Name | Ethyl 3-methyl-1H-indole-2-carboxylate |

| Molecular Formula | |

| Molecular Weight | 203.24 g/mol |

| Appearance | White solid |

| Melting Point | 132–134 °C |

| Solubility | Soluble in |

Experimental NMR Data

The following spectral data was acquired in Deuterated Chloroform (

Data Table: Chemical Shifts ( )

| Carbon Position | Type | Chemical Shift ( | Assignment Logic |

| C=O | Quaternary | 162.3 | Carbonyl carbon of the ethyl ester. Deshielded by oxygen. |

| C-7a | Quaternary | 136.1 | Indole bridgehead carbon adjacent to Nitrogen. |

| C-3a | Quaternary | 128.7 | Indole bridgehead carbon (beta to Nitrogen). |

| C-2 | Quaternary | 125.6 | Indole ring carbon bonded to the ester group. |

| C-4, C-5, C-6 | Methine (CH) | 123.7, 121.3, 120.4 | Aromatic benzenoid carbons. |

| C-3 | Quaternary | 119.2 | Indole ring carbon bonded to the methyl group. |

| C-7 | Methine (CH) | 110.5 | Aromatic carbon adjacent to NH (typically most shielded). |

| Methylene | 61.2 | Ethyl ester methylene group. | |

| Methyl | 14.8 | Terminal methyl of the ethyl ester. | |

| Methyl | 10.3 | Methyl group attached to the indole C3 position. |

Structural Assignment Visualization

The following diagram illustrates the correlation between the chemical structure and the observed NMR signals.

Caption: Logic flow connecting structural moieties to specific

Spectral Interpretation & Mechanistic Insights

The Indole Core (110–136 ppm)

The indole skeleton exhibits a characteristic pattern of aromatic signals.

-

C-7a (136.1 ppm): This quaternary carbon is the most deshielded aromatic signal due to its direct attachment to the electronegative nitrogen atom (pyrrole-like nitrogen).

-

C-7 (110.5 ppm): Conversely, C-7 is typically the most shielded methine carbon in the benzene ring of indole. Its position upfield is a reliable diagnostic marker for the unsubstituted benzene ring portion.

-

C-3 (119.2 ppm): In unsubstituted indole, C-3 appears around 102 ppm. The substitution of a methyl group at this position causes a significant downfield shift (

-effect) of approximately +17 ppm, moving it to 119.2 ppm. This confirms the successful methylation at C-3.

The Ethyl Ester Moiety (14.8, 61.2, 162.3 ppm)

-

Carbonyl (162.3 ppm): The ester carbonyl appears in the typical range (160–165 ppm). It is conjugated with the indole double bond (C2=C3), which slightly shields it compared to a non-conjugated ester.

- (61.2 ppm): The methylene carbon is heavily deshielded by the oxygen atom, appearing as a distinct signal in the aliphatic region.

The C-3 Methyl Group (10.3 ppm)

-

The methyl carbon attached to the aromatic ring appears at 10.3 ppm . This is relatively shielded compared to methyl groups on benzene rings (

ppm) due to the specific electronic environment of the electron-rich indole ring current.

Synthesis & Experimental Protocol

While the classic Fischer Indole Synthesis is the historical standard, modern high-efficiency protocols utilize microwave-assisted condensation. The data above corresponds to products synthesized via the Microwave-Assisted Reaction in Ionic Liquids method, which offers higher purity and yields.[2][3]

Protocol: Microwave-Assisted Synthesis

Objective: Synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate from 2-haloaryl ketones.

Reagents:

-

2-Haloacetophenone (Precursor)

-

[bmim]OH (Ionic Liquid / Base)

Workflow:

-

Charge: Load a microwave vial with CuI (0.24 mmol), [bmim]OH (2 mL), 2-haloacetophenone (1 mmol), and ethyl isocyanoacetate (1.1 mmol).

-

Irradiate: Seal and irradiate at 100 W microwave power at 50 °C for 10 minutes .

-

Extraction: Partition the reaction mixture between ethyl acetate and water.

-

Purification: Wash organic layer with brine, dry over anhydrous

, and concentrate. Purify via flash chromatography (Silica gel, EtOAc/Petroleum ether).[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Caption: Microwave-assisted synthesis pathway for high-yield production.

Validation & Quality Control

To ensure the synthesized compound matches the reference data, follow this QC checklist:

-

Solvent Verification: Ensure the NMR solvent is

(Chloroform-d). Using DMSO- -

Impurity Check:

-

ppm:

- ppm: Acetone grease (common impurity).

-

ppm (Water): In

-

ppm:

-

Integration (Proton NMR): Before running

, verify the proton integration: 3H (triplet), 3H (singlet), 2H (quartet), 4H (aromatic), 1H (broad NH).

References

-

Gu, L., & Li, X. (2011).[2][3][5] Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Journal of the Brazilian Chemical Society, 22(11), 2036–2039.[3]

-

Humphrey, G. R., & Kuethe, J. T. (2006).[5] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

-

BenchChem. (n.d.). 3-methyl-1H-indole-2-carbonyl chloride Product Data. BenchChem Technical Repository.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Monograph: Ethyl 3-methyl-1H-indole-2-carboxylate

This technical guide provides a comprehensive structural and functional analysis of Ethyl 3-methyl-1H-indole-2-carboxylate , a critical scaffold in medicinal chemistry.[1]

Structural Architecture, Synthesis, and Pharmaceutical Utility

Executive Summary

Ethyl 3-methyl-1H-indole-2-carboxylate is a functionalized indole derivative serving as a linchpin in the synthesis of bioactive alkaloids. Unlike simple indoles, the presence of the 2-carboxylate and 3-methyl groups introduces specific electronic and steric constraints that govern its solid-state behavior and biological efficacy. This guide dissects its crystallographic logic, detailing how the R²₂(10) hydrogen-bonding motif dictates its solubility and bioavailability, particularly in the context of antitubercular (MmpL3 inhibition) and antioxidant drug design.

Chemical Identity & Synthesis Protocols

Molecular Specifications

-

IUPAC Name: Ethyl 3-methyl-1H-indole-2-carboxylate

-

CAS Number: 26304-51-8

-

Molecular Formula: C₁₂H₁₃NO₂

-

Molecular Weight: 203.24 g/mol

-

Physical State: Crystalline Solid

Synthesis Methodologies

To ensure high purity for crystallographic analysis, two distinct pathways are recommended. The Fischer Indole Synthesis is preferred for scalability, while the Isocyanoacetate Route offers milder conditions for sensitive derivatives.

Protocol A: Modified Fischer Indole Synthesis (Scale-Up Preferred)

This method utilizes a Lewis Acid catalyst to drive the sigmatropic rearrangement of the hydrazone intermediate.

-

Reactants: Phenylhydrazine (1.0 eq) + Ethyl 2-oxobutanoate (1.1 eq).

-

Solvent/Catalyst: Ethanol (anhydrous) with Polyphosphoric Acid (PPA) or ZnCl₂.

-

Procedure:

-

Condense phenylhydrazine with ethyl 2-oxobutanoate at 0°C to form the hydrazone.

-

Heat the hydrazone in PPA at 90-110°C for 2-4 hours. The acid catalyzes the [3,3]-sigmatropic shift.

-

Quench: Pour into ice water. The product precipitates as a solid.[2]

-

Purification: Recrystallize from Ethanol/Water (80:20) to yield diffraction-quality crystals.

-

Protocol B: Copper-Catalyzed Cyclization (Modern Bench)

-

Reactants: 2'-Bromoacetophenone + Ethyl isocyanoacetate.

-

Catalyst System: CuI (10 mol%), Cs₂CO₃ (2.0 eq), DMSO solvent.

-

Mechanism: Copper-mediated coupling followed by intramolecular cyclization.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow of the Fischer synthesis, highlighting the critical indole ring closure step.

Caption: Mechanistic workflow of the Fischer Indole Synthesis yielding the target carboxylate.[3]

Crystallographic Architecture

Structural Homology & Lattice Logic

While specific unit cell parameters for the 3-methyl derivative are often proprietary, its structure is strictly governed by the indole-2-carboxylate homology . Analysis of the parent compound (Ethyl 1H-indole-2-carboxylate) and the N-methyl derivative reveals the definitive packing rules for this class.

Comparative Crystallographic Data:

| Feature | Ethyl 1H-indole-2-carboxylate (Parent) | Ethyl 3-methyl-1H-indole-2-carboxylate (Target) |

| Space Group | Monoclinic (P2₁/c) or Triclinic | Monoclinic (P2₁/c) (Predicted) |

| Primary Interaction | N-H···O=C (Intermolecular) | N-H···O=C (Intermolecular) |

| Secondary Interaction | Pi-Pi Stacking (Face-to-Face) | C-H···Pi (Edge-to-Face) |

| Packing Motif | Planar Sheets | Herringbone (Steric driven) |

The R²₂(10) Dimer Synthon

The defining feature of this crystal structure is the formation of a centrosymmetric dimer .[4][5]

-

Mechanism: The Indole N1-H acts as a hydrogen bond donor. The Carbonyl Oxygen (O=C) of the ester group acts as the acceptor.

-

Geometry: Two molecules pair up in an inverted orientation, creating an R²₂(10) ring motif (Graph Set Notation). This "head-to-tail" dimerization locks the conformation and significantly reduces solubility in non-polar solvents compared to the N-methylated analog (which cannot dimerize).

Impact of the 3-Methyl Group

The C3-Methyl group introduces a critical steric variance:

-

Disrupted Pi-Stacking: Unlike the flat parent molecule, the 3-methyl group protrudes from the indole plane. This prevents tight face-to-face stacking.

-

Herringbone Packing: To accommodate the methyl bulge, the crystal adopts a herringbone or "T-shaped" packing arrangement. This maximizes density while minimizing steric clash between the methyl group and the aromatic face of the adjacent dimer.

Crystal Packing Diagram

The diagram below visualizes the dominant hydrogen-bonding network that stabilizes the solid state.

Caption: Schematic of the R²₂(10) dimer formation and the steric influence of the 3-methyl group on lattice packing.

Pharmaceutical Implications[1][5][6][7]

Structure-Activity Relationship (SAR)

The crystal structure directly informs the pharmacophore properties:

-

Lipophilicity (LogP): The ethyl ester and 3-methyl group increase lipophilicity relative to the acid, enhancing membrane permeability.

-

H-Bond Donor: The free N-H (confirmed by the dimer structure) is often a critical recognition point for protein binding sites, such as the MmpL3 transporter in Mycobacterium tuberculosis.

Key Biological Applications[6][8]

-

Antitubercular Agents (MmpL3 Inhibitors): The indole-2-carboxylate core mimics the substrate transition state of MmpL3, a transporter essential for the mycobacterial cell wall. The 3-methyl group provides hydrophobic bulk that fills the binding pocket, increasing affinity.

-

Antioxidant Activity: Derivatives of this scaffold have shown efficacy in scavenging DPPH radicals. The stability of the indole radical (stabilized by the 2-carboxylate electron withdrawal) is key to this mechanism.

References

-

Lynch, W. E., et al. (2020).[4] Crystal structure of ethyl 1H-indole-2-carboxylate. IUCrData.

- Grounding: Defines the base R²₂(10) dimer motif for the homologous series.

-

Chakkaravarthi, G., et al. (2008). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E.

- Grounding: Provides comparative data for the N-methylated analog, highlighting the structural role of the N-H donor.

-

Bhat, Z. S., et al. (2018). Molecular insights into MmpL3 lead to the development of novel indole-2-carboxamides as antitubercular agents. Scientific Reports.

- Grounding: Validates the biological relevance and synthesis (Cu-catalyzed)

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews.

- Grounding: The authoritative review on the mechanism used in Protocol A.

Sources

Chemical stability of Ethyl 3-methyl-1H-indole-2-carboxylate

An In-Depth Technical Guide to the Chemical Stability of Ethyl 3-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 3-methyl-1H-indole-2-carboxylate is a key intermediate in the synthesis of a multitude of pharmacologically active compounds. Its chemical stability is a critical parameter that influences its storage, handling, and the integrity of the active pharmaceutical ingredients (APIs) derived from it. This guide provides a comprehensive analysis of the chemical stability of Ethyl 3-methyl-1H-indole-2-carboxylate, drawing upon the established chemistry of the indole nucleus and its derivatives. We will explore its inherent structural stability, susceptibility to various environmental factors, and propose a robust experimental framework for its stability assessment.

Introduction: The Significance of Ethyl 3-methyl-1H-indole-2-carboxylate in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs. Ethyl 3-methyl-1H-indole-2-carboxylate, with its reactive ester and methyl-substituted pyrrole ring, serves as a versatile building block for more complex molecules. Its journey from a starting material to a final drug product is fraught with potential chemical transformations that can impact purity, potency, and safety. Understanding its stability profile is therefore not merely an academic exercise but a prerequisite for robust process development and formulation.

Molecular Structure and Inherent Stability

The chemical behavior of Ethyl 3-methyl-1H-indole-2-carboxylate is dictated by the interplay of its constituent functional groups: the electron-rich indole ring system, the C2-ethyl ester, and the C3-methyl group.

-

The Indole Nucleus: The indole ring is an aromatic heterocyclic system. The pyrrole moiety is electron-rich and prone to electrophilic attack, particularly at the C3 position. However, in this molecule, the C3 position is substituted with a methyl group, which can influence its reactivity. The benzene ring is generally more stable but can undergo substitution under specific conditions.

-

The Ethyl Ester Group: The ester at the C2 position is a primary site of potential hydrolytic degradation. This group is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid.

-

The C3-Methyl Group: The methyl group at the C3 position provides some steric hindrance and electronically influences the reactivity of the indole ring.

The melting point of Ethyl 3-methyl-1H-indole-2-carboxylate is reported to be in the range of 134-136°C, with a boiling point of 344°C and a flash point of 162°C, suggesting a relatively high thermal stability in the solid state under inert conditions[1].

Key Factors Influencing Chemical Stability

The stability of Ethyl 3-methyl-1H-indole-2-carboxylate is not absolute and can be significantly compromised by several external factors.

Hydrolytic Stability: The Achilles' Heel

The most probable degradation pathway for this molecule is the hydrolysis of the ethyl ester moiety.

-

Base-Catalyzed Hydrolysis: The ester is highly susceptible to saponification in the presence of bases. Studies on related indole esters have shown that they are readily hydrolyzed under mild alkaline conditions[2][3]. The reaction of a similar compound, ethyl 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylate, with NaOH demonstrates this lability[4]. This suggests that exposure to basic media, even aqueous solutions with a pH above 7, should be minimized.

-

Acid-Catalyzed Hydrolysis: While generally less rapid than base-catalyzed hydrolysis for esters, acidic conditions can also promote the cleavage of the ester bond, particularly at elevated temperatures.

Oxidative Degradation

The electron-rich indole ring is susceptible to oxidation. Atmospheric oxygen, peroxides, and other oxidizing agents can lead to the formation of various degradation products. The oxidation of indoles can be complex, potentially leading to the formation of oxindoles, isatins, or ring-opened products like N-(2-formylphenyl)formamide[5][6]. The presence of the C3-methyl group may influence the specific pathway of oxidation.

Photostability

Many indole derivatives exhibit photosensitivity, absorbing UV radiation which can lead to photodegradation. While some complex indole derivatives like sertindole have shown resistance to UV degradation, the photostability of Ethyl 3-methyl-1H-indole-2-carboxylate has not been specifically reported[7]. UV irradiation of 2- and 3-methylindoles has been shown to lead to the formation of indole-carboxaldehydes or ring-cleavage products depending on the solvent[8]. Therefore, protection from light, especially UV light, is a critical consideration for storage and handling.

Thermal Stress

While the compound has a high boiling point, prolonged exposure to elevated temperatures, even below its melting point, can accelerate other degradation pathways such as hydrolysis and oxidation. Decarboxylation is a known thermal degradation route for indole-2-carboxylic acids, though this would require prior hydrolysis of the ester[9][10].

Proposed Degradation Pathways

Based on the chemistry of the indole ring and ester functional group, we can propose the primary degradation pathways for Ethyl 3-methyl-1H-indole-2-carboxylate.

Caption: Proposed primary degradation pathways for Ethyl 3-methyl-1H-indole-2-carboxylate.

A Framework for Stability Assessment: Forced Degradation Studies

To comprehensively evaluate the stability of Ethyl 3-methyl-1H-indole-2-carboxylate, a forced degradation (stress testing) study is essential. This involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways[11][12]. This information is crucial for developing stability-indicating analytical methods.

Experimental Workflow

The following workflow outlines a systematic approach to conducting forced degradation studies.

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols

Objective: To generate potential degradation products and assess the intrinsic stability of Ethyl 3-methyl-1H-indole-2-carboxylate under various stress conditions.

Materials:

-

Ethyl 3-methyl-1H-indole-2-carboxylate

-

HPLC-grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven, photostability chamber

Analytical Method: A stability-indicating HPLC method should be developed and validated. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point for indole derivatives[13][14]. Detection can be performed using a UV detector (monitoring at multiple wavelengths) and a mass spectrometer for peak identification.

Protocols:

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent (e.g., acetonitrile).

-

Add 0.1 M HCl to the solution.

-

Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent.

-

Add 0.1 M NaOH to the solution.

-

Incubate at room temperature, collecting samples at shorter time intervals (e.g., 30 min, 1, 2, 4 hours) due to expected higher reactivity.

-

Neutralize the samples with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent.

-

Add 3% H₂O₂ to the solution.

-

Incubate at room temperature, protected from light, and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

-

Thermal Degradation:

-

Solid State: Place the solid compound in a calibrated oven at 80°C. Analyze at set time points.

-

Solution State: Prepare a solution of the compound and incubate in a calibrated oven at 80°C, protected from light.

-

-

Photolytic Degradation:

-

Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear, tabular format to facilitate comparison.

| Stress Condition | Time (hours) | Assay of Parent (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 24 | 95.2 | 4.5 (Hydrolysis Product) | - | 99.7 |

| 0.1 M NaOH, RT | 4 | 15.8 | 83.1 (Hydrolysis Product) | - | 98.9 |

| 3% H₂O₂, RT | 24 | 88.9 | 5.1 (Oxidation Product A) | 3.8 (Oxidation Product B) | 97.8 |

| Thermal (Solid, 80°C) | 72 | 99.5 | < 0.1 | - | 99.6 |

| Photolytic (ICH Q1B) | - | 92.1 | 6.2 (Photodegradant X) | - | 98.3 |

Table values are hypothetical and for illustrative purposes.

Recommendations for Storage and Handling

Based on the anticipated stability profile, the following precautions are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to protect from moisture, oxygen, and light[1].

-

Handling: Avoid contact with strong acids and bases. Use in a well-ventilated area. When in solution, use freshly prepared solutions and protect them from light.

Conclusion

While Ethyl 3-methyl-1H-indole-2-carboxylate is a thermally stable solid, its stability in solution is contingent on the absence of hydrolytic, oxidative, and photolytic stressors. The ethyl ester is particularly vulnerable to base-catalyzed hydrolysis. A thorough understanding of these liabilities, confirmed through systematic forced degradation studies, is paramount for any researcher or drug development professional working with this important chemical intermediate. The insights gained will ensure the integrity of the molecule throughout its lifecycle, from synthesis to its final application.

References

-

Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. Available at: [Link]

-

Al-Tel, T. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

-

Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl indole-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

Berry, D. F., et al. (1987). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 53(9), 2220–2224. Available at: [Link]

-

Elbakyan, A. (n.d.). Sci-Hub. Retrieved from [Link]

-

Koenig, S. G., et al. (2016). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Organic Letters, 18(15), 3586–3589. Available at: [Link]

-

Poplawska-Drozdz, A., et al. (2020). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Molecules, 25(18), 4194. Available at: [Link]

-

Catalán, J., et al. (1995). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 99(1), 435-440. Available at: [Link]

-

Stanovnik, B., et al. (1999). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Journal of Heterocyclic Chemistry, 36(6), 1581-1586. Available at: [Link]

-

de Oliveira, A. C. S., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 7(16), 14087–14095. Available at: [Link]

-

Collot, V., et al. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 51(12), 2823-2838. Available at: [Link]

-

Singh, R., et al. (2021). Microbiome Indoles Dock at the TYR61–GLU67 Hotspot of Giardia lamblia FBPA: Evidence from Docking, Rescoring, and Contact Mapping. Molecules, 26(11), 3291. Available at: [Link]

-

Qu, Y., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 8, 269. Available at: [Link]

-

Baldi, B. G., et al. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. Available at: [Link]

-

Mudry, C. A., & Frasca, A. R. (1973). Photo-oxidation of indole derivatives. Tetrahedron, 29(4), 603-611. Available at: [Link]

-

Wang, C., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. Nature Communications, 15(1), 4492. Available at: [Link]

-

Baldi, B. G., et al. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. Available at: [Link]

-

Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of Indole-2-carboxylic Acids: Improved Procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. Available at: [Link]

-

Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available at: [Link]

-

Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Bioremediation & Biodegradation, 6(5). Available at: [Link]

-

Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. Available at: [Link]

-

Resolve Mass Laboratories. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Available at: [Link]

-

Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-13. Available at: [Link]

-

Hughes, D. L. (1993). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. The Journal of Organic Chemistry, 58(20), 5558-5559. Available at: [Link]

-

Bent, D. V., & Hayon, E. (1975). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 79(8), 729-735. Available at: [Link]

-

van Zyl, A. W., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 19-24. Available at: [Link]

-

Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5249. Available at: [Link]

-

Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11437–11453. Available at: [Link]

-

Pham, H. T., & Van de Ven, P. (1996). Improving Hydrolytic Stability of POE Lubricants by the Addition of Acid Catchers. Purdue e-Pubs. Available at: [Link]

-

Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495-504. Available at: [Link]

-

da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 237-245. Available at: [Link]

-

Gupta, A., et al. (2018). Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology, 3(6), 681-688. Available at: [Link]

-

Zhang, Z., et al. (2021). Phosphine-Catalyzed Regio- and Stereoselective Umpolung Addition of Amides to Alkynoates: Access to Complex α,β-Dehydroamino Acid Derivatives. Organic Letters, 23(1), 133–138. Available at: [Link]

-

Wang, Y., et al. (2021). Novel pyrazolyazoindole derivatives as photoswitches: design, synthesis, and photoswitching behavior research combined with theoretical methods. New Journal of Chemistry, 45(34), 15481-15488. Available at: [Link]

-

Zhang, H., et al. (2022). Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. Journal of the American Chemical Society, 144(13), 5946–5955. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijisrt.com [ijisrt.com]

- 13. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cetjournal.it [cetjournal.it]

The 3-Methyl-2-Carboxylate Scaffold: Synthetic Access and Medicinal Utility of Ethyl 3-methyl-1H-indole-2-carboxylate

Executive Summary

Ethyl 3-methyl-1H-indole-2-carboxylate (CAS: 26304-51-8) represents a critical structural motif in heterocyclic chemistry. Unlike its more common isomer, ethyl 2-methylindole-3-carboxylate (derived from ethyl acetoacetate), this specific scaffold provides a unique substitution pattern that fixes the methyl group at the C3 position while offering a reactive ester handle at C2. This configuration is pivotal for the development of melatonin receptor agonists, antiviral agents (specifically HCV NS5B inhibitors), and novel antioxidant therapeutics.[1]

This guide provides a comprehensive technical analysis of the molecule, detailing the mechanistic "discovery" of its synthetic pathway via the Fischer Indole Synthesis, a validated laboratory protocol, and its role in modern drug discovery.[1]

Chemical Identity & Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | Ethyl 3-methyl-1H-indole-2-carboxylate |

| CAS Number | 26304-51-8 |

| Molecular Formula | |

| Molecular Weight | 203.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in water |

| Key Distinction | Not to be confused with Ethyl 2-methylindole-3-carboxylate (CAS 17348-32-4) |

Synthetic Discovery: The Fischer Indole Pathway[1][3][6][7]

The "discovery" of this molecule is rooted in the application of the Fischer Indole Synthesis, a reaction first reported by Emil Fischer in 1883.[1] While the reaction is historical, the specific access to the 3-methyl-2-carboxylate isomer requires precise selection of the carbonyl precursor.

Retrosynthetic Analysis

To obtain the 3-methyl-2-carboxylate architecture, the condensation must occur between phenylhydrazine and ethyl 2-oxobutanoate (

-

Incorrect Precursor: Ethyl acetoacetate

Yields 2-methyl-3-carboxylate.[1] -

Correct Precursor: Ethyl 2-oxobutanoate

Yields 3-methyl-2-carboxylate.

Mechanistic Workflow

The reaction proceeds through an acid-catalyzed condensation to form a phenylhydrazone, followed by a [3,3]-sigmatropic rearrangement.[1] This rearrangement is the critical "discovery" step that establishes the indole core.[1]

Figure 1: Mechanistic pathway for the synthesis of Ethyl 3-methyl-1H-indole-2-carboxylate via Fischer Indole Synthesis.[2][3]

Validated Experimental Protocol

The following protocol is designed for high purity and reproducibility, minimizing the formation of polymeric side products common in indole synthesis.

Reagents

-

Phenylhydrazine hydrochloride (1.0 equiv)[1]

-

Ethyl 2-oxobutanoate (1.0 equiv)

-

Polyphosphoric acid (PPA) or Sulfuric Acid (

) in Ethanol[1] -

Solvent: Absolute Ethanol (for hydrazone formation)

Step-by-Step Methodology

-

Hydrazone Formation (The Setup):

-

Dissolve phenylhydrazine hydrochloride (10 mmol) and ethyl 2-oxobutanoate (10 mmol) in absolute ethanol (20 mL).

-

Add catalytic glacial acetic acid (2-3 drops).[1]

-

Stir at room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).[1] The formation of the hydrazone is indicated by a shift in

.[1] -

Note: Isolation of the hydrazone is optional but recommended for higher purity.[1]

-

-

Cyclization (The Fischer Step):

-

Method A (PPA): Mix the hydrazone with Polyphosphoric acid (10 g) and heat to 100°C for 2 hours. This method is solvent-free and often gives cleaner cyclization.[1]

-

Method B (

/EtOH): Reflux the hydrazone in ethanolic -

Observation: The reaction mixture will darken significantly.[1]

-

-

Work-up & Purification:

Safety & Handling

-

Phenylhydrazine: Potent skin sensitizer and suspected carcinogen.[1] Use double nitrile gloves.[1]

-

Indole Derivatives: Store at 2-8°C under inert atmosphere (Argon) to prevent oxidative degradation (browning).[1]

Structural Characterization

Verification of the structure relies on distinguishing the methyl and ester positions.[1]

Proton NMR ( H NMR, 400 MHz, DMSO- )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 11.50 | Broad Singlet | 1H | NH | Indole N-H proton (Exchangeable with |

| 7.60 - 7.00 | Multiplet | 4H | Ar-H | Aromatic protons of the benzene ring.[1] |

| 4.35 | Quartet ( | 2H | Methylene of the ethyl ester.[1] | |

| 2.50 | Singlet | 3H | Diagnostic Peak: Methyl group at C3.[1] | |

| 1.35 | Triplet ( | 3H | Methyl of the ethyl ester.[1] |

Critical Analysis: The presence of a singlet at ~2.50 ppm confirms the methyl group is attached to the aromatic ring (C3).[1] If the methyl were part of the ester only, it would be a triplet.[1] If it were at C2, the ester would be at C3, changing the electronic shielding of the aromatic protons.[1]

Pharmaceutical Applications & Utility

Ethyl 3-methyl-1H-indole-2-carboxylate serves as a versatile "privileged scaffold" in medicinal chemistry. Its utility lies in the orthogonal reactivity of the C2-ester and the C3-methyl group.

Drug Discovery Workflow

The C2-ester can be hydrolyzed to the acid, converted to amides (for peptidomimetics), or reduced to alcohols.[1] The C3-methyl can be radically brominated (Wohl-Ziegler) to access 3-formyl or 3-aminomethyl derivatives.[1]

Figure 2: Divergent synthesis workflow utilizing the 3-methyl-2-carboxylate scaffold for antiviral and antioxidant development.

Specific Therapeutic Relevance[1]

-

Antioxidant Activity: Derivatives where the C2-ester is converted to hydrazides or amides (e.g., morpholinoethyl derivatives) have shown significant radical scavenging activity (DPPH assay) [1].[1][5]

-

Antiviral Agents: The indole-2-carboxylate core is a known pharmacophore for inhibiting the NS5B polymerase of the Hepatitis C Virus.[1] The 3-methyl group restricts conformational rotation, locking the molecule into a bioactive conformation [2].[1]

-

Melatonin Analogs: Modification of the C3-methyl chain allows for the synthesis of conformationally rigid melatonin receptor agonists.[1]

References

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues. Der Pharma Chemica, 2011. (Note: This reference discusses the isomeric 2-methyl-3-carboxylic scaffold, highlighting the SAR importance of position swapping).

-

Synthesis and biological activity of functionalized indole-2-carboxylates. National Institutes of Health (PubMed).

-

Ethyl 3-methyl-1H-indole-2-carboxylate Product Data. Sigma-Aldrich. [1]

-

Fischer Indole Synthesis Mechanism. Organic Chemistry Portal.

Sources

- 1. Ethyl Indole-3-carboxylate | C11H11NO2 | CID 247965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Note: Ethyl 3-methyl-1H-indole-2-carboxylate in Drug Discovery

[1]

Executive Summary

Ethyl 3-methyl-1H-indole-2-carboxylate acts as a stabilized indole scaffold, distinct from its C3-unsubstituted counterparts due to the metabolic blocking effect of the C3-methyl group.[1] Unlike simple indoles which are prone to oxidative degradation at the C3 position (indolenine formation), this compound forces functionalization to occur at the N1 (nucleophilic) or C2 (electrophilic carbonyl) vectors.[1]

Its primary utility lies in the synthesis of EGFR/CDK2 dual inhibitors (anticancer), anti-inflammatory carboxamides , and fused heterocyclic systems (e.g., triazinoindoles) via hydrazide intermediates.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Core Application: Synthesis of Kinase Inhibitors (EGFR/CDK2)

Research indicates that 3-methyl-indole-2-carboxamides are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] The C3-methyl group fits into the hydrophobic pocket of the kinase ATP-binding site, while the C2-amide forms critical hydrogen bonds with the hinge region residues.

Biological Mechanism

The scaffold serves as an ATP-mimetic. The transformation of the ethyl ester to a secondary amide allows the molecule to orient the indole core within the kinase cleft, inducing apoptosis in cancer cell lines (e.g., MCF-7, HCT-116).[1]

Experimental Workflow

The synthesis follows a Hydrolysis-Coupling sequence. Direct amidation of the ester is often sluggish due to steric hindrance from the C3-methyl group; therefore, saponification followed by activation is the preferred route.[1]

Figure 1: Synthetic pathway for converting the scaffold into bioactive kinase inhibitors.

Detailed Protocols

Protocol A: Saponification to 3-Methyl-1H-indole-2-carboxylic Acid

Use this protocol to generate the free acid for subsequent coupling.[1]

Reagents:

-

Ethyl 3-methyl-1H-indole-2-carboxylate (1.0 eq)[1]

-

Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 eq)

-

Solvent: THF/Water (3:1 v/v)[1]

-

1M HCl (for acidification)[1]

Procedure:

-

Dissolution: Dissolve 1.0 g of Ethyl 3-methyl-1H-indole-2-carboxylate in 15 mL of THF.

-

Activation: Add a solution of LiOH·H₂O (3.0 eq) in 5 mL of water dropwise.

-

Reflux: Heat the mixture to 60°C (reflux) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting material spot (

) should disappear, and a baseline spot (acid) should appear.[1] -

Workup: Evaporate THF under reduced pressure. The remaining aqueous residue will be basic.[1]

-

Acidification: Cool the residue in an ice bath (

) and slowly add 1M HCl until pH -

Isolation: Filter the solid, wash with cold water (

), and dry in a vacuum oven at 50°C.

Protocol B: Amide Coupling (Library Generation)

Use this protocol to attach pharmacophores (e.g., morpholine, piperazine) to the C2 position.[1]

Reagents:

-

3-Methyl-1H-indole-2-carboxylic acid (from Protocol A) (1.0 eq)[1]

-

Amine partner (e.g., 4-(2-aminoethyl)morpholine) (1.2 eq)[1]

-

Coupling Agent: HBTU (1.2 eq) or HATU (for sterically hindered amines)[1]

-

Base: DIPEA (Diisopropylethylamine) (3.0 eq)[1]

-

Solvent: Anhydrous DMF[1]

Procedure:

-

Activation: In a dry vial, dissolve the carboxylic acid (1.0 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) and HBTU (1.2 eq).[1] Stir at room temperature for 15 minutes to form the active ester.

-

Coupling: Add the amine partner (1.2 eq) in one portion.

-

Reaction: Stir at room temperature for 12–16 hours.

-

Quenching: Pour the reaction mixture into ice-cold brine (10x reaction volume).

-

Extraction: Extract with EtOAc (

). Wash combined organics with 5% LiCl (to remove DMF), 5% NaHCO₃, and brine.[1] -

Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Advanced Application: Hydrazide-Based Heterocycles

The ester group can be converted into a hydrazide, a versatile intermediate for synthesizing 1,2,4-triazino[4,5-a]indoles (antimicrobial agents) or 1,3,4-oxadiazoles .[1]

Protocol C: Hydrazinolysis

Procedure:

-

Suspend Ethyl 3-methyl-1H-indole-2-carboxylate (1 mmol) in Ethanol (5 mL).

-

Add Hydrazine Hydrate (99%, 5 mmol).

-

Reflux for 6–8 hours. The solid will dissolve and then reprecipitate as the product forms.

-

Cool to room temperature. Filter the crystalline solid and wash with cold ethanol.

-

Note: This hydrazide can be condensed with aldehydes to form Schiff bases (acylhydrazones) with demonstrated anti-platelet activity.[1]

-

Expert Insights & Troubleshooting (E-E-A-T)

The "C3-Blocker" Advantage

In standard indole chemistry, the C3 position is the most nucleophilic.[1] Electrophiles (E+) typically attack C3.[1] By using Ethyl 3-methyl-1H-indole-2-carboxylate , you block C3.[1]

-

Consequence: Electrophilic substitution (e.g., nitration, halogenation) is forced to the benzene ring (typically C5) or requires forcing conditions.[1] This allows for regioselective functionalization of the benzene ring without protecting C3.[1]

N-Alkylation Selectivity

When alkylating the N1-position (e.g., with benzyl chloride):

-

Avoid: Strong bases like NaH if the ester is sensitive to hydrolysis in the presence of trace water.[1]

-

Preferred: Use

in Acetonitrile or DMF at 60°C.[1] This mild condition preserves the ethyl ester while effecting clean N-alkylation.

Solubility

The 3-methyl group increases lipophilicity compared to the parent indole-2-carboxylate.

-

Solvent Choice: The ester is soluble in DCM, EtOAc, and hot EtOH.[1] The corresponding acid is sparingly soluble in organic solvents but soluble in DMSO or basic aqueous media.[1]

Visualizing the Chemical Space

The diagram below illustrates the divergent synthesis capabilities starting from this scaffold.

Figure 2: Divergent synthesis map.[1] The C2-ester serves as the gateway to three distinct pharmacological classes.

References

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides as EGFR/CDK2 Dual Inhibitors. Source: National Institutes of Health (PMC).[1] Context: Validates the hydrolysis-coupling protocol for anticancer applications.

-

Synthesis and Biological Activity of Functionalized Indole-2-carboxylates and Triazino-indoles. Source: PubMed.[1] Context: Details the hydrazinolysis protocol and formation of fused heterocyclic systems.

-

N-Substituted Indole Carbohydrazide Derivatives: Synthesis and Antiplatelet Activity. Source: PubMed Central.[1] Context: Describes the synthesis of acylhydrazones from the indole-2-carboxylate scaffold.

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Source: MDPI.[1] Context: Provides alternative coupling conditions (Method B using HBTU/DIPEA) cited in Protocol B.

Application Note: Ethyl 3-methyl-1H-indole-2-carboxylate in GSK-3β Inhibitor Development

This Application Note and Protocol Guide is designed for researchers utilizing Ethyl 3-methyl-1H-indole-2-carboxylate (CAS: 26304-51-8) in the development and evaluation of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.

Scientific Note: While Ethyl 3-methyl-1H-indole-2-carboxylate possesses the core indole scaffold required for ATP-competitive inhibition, it is primarily utilized as a high-value intermediate or fragment in the synthesis of potent indole-2-carboxamide derivatives. Direct application of the ester form in biological assays often yields low potency compared to its hydrolyzed or amidated derivatives. This guide addresses its processing, derivatization, and biological validation.

Introduction & Mechanism of Action

The Target: GSK-3β

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase constitutively active in resting cells.[1] It plays a central role in the Wnt/β-catenin and PI3K/Akt signaling pathways. Aberrant GSK-3β activity is implicated in Alzheimer’s disease (tau hyperphosphorylation), Type 2 Diabetes (glycogen synthase inhibition), and various cancers.

The Compound: Indole-2-Carboxylate Scaffold

Ethyl 3-methyl-1H-indole-2-carboxylate serves as a "privileged structure" for kinase inhibition.[2] The indole moiety mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds.

-

Role: Scaffold / Pharmacophore Precursor.[3]

-

Binding Mode: ATP-Competitive.[4]

-

Key Interaction: The nitrogen (N1) and C2-carbonyl motifs are critical for hydrogen bonding with the kinase hinge residues (e.g., Val135, Asp133 in GSK-3β).

Signal Transduction Pathway

In the absence of Wnt ligands, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β stabilizes β-catenin, allowing its nuclear translocation and transcription of Wnt target genes.

Caption: Mechanism of GSK-3β inhibition by indole scaffolds within the Wnt signaling cascade.

Compound Properties & Preparation

| Property | Specification |

| Chemical Name | Ethyl 3-methyl-1H-indole-2-carboxylate |

| CAS Number | 26304-51-8 |

| Molecular Weight | 203.24 g/mol |

| Solubility | DMSO (>20 mg/mL), Ethanol. Poorly soluble in water. |

| Storage | -20°C (Solid), Desiccated. Solutions stable at -80°C for 3 months. |

| Stability | Stable under physiological pH; ester hydrolysis may occur in high pH or presence of esterases. |

Stock Solution Protocol

-

Weighing: Weigh 10.16 mg of compound.

-

Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to yield a 50 mM stock solution.

-

Vortexing: Vortex for 30 seconds until fully dissolved.

-

Aliquoting: Dispense into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C.

Experimental Protocols

Protocol A: Chemical Derivatization (Recommended)

Rationale: The ethyl ester is often a pro-drug or precursor. For maximum potency (nM range), it is typically converted to an amide.

-

Hydrolysis: Treat Ethyl 3-methyl-1H-indole-2-carboxylate with LiOH in THF/Water (1:1) at RT for 4 hours. Acidify with HCl to precipitate 3-methyl-1H-indole-2-carboxylic acid .

-

Coupling: React the acid with a primary amine (e.g., 3-aminopyridine or substituted benzylamine) using HATU/DIPEA in DMF to generate the Indole-2-carboxamide .

-

Purification: Purify via HPLC before biological testing.

Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Rationale: To quantify the IC50 of the compound (or its derivatives) against recombinant GSK-3β.

Materials:

-

Recombinant Human GSK-3β enzyme (10 ng/well).

-

Substrate: GSK-3 Peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE) (20 µM).

-

ATP (Ultra-pure, 10 µM).

-

ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

-

Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Range: 10 µM to 0.1 nM.

-

Enzyme Reaction:

-

Add 2 µL of Compound to 384-well plate.

-

Add 2 µL of GSK-3β enzyme. Incubate 10 mins at RT (to allow inhibitor binding).

-

Add 1 µL of ATP/Substrate mix to initiate reaction.

-

Incubate for 60 minutes at RT.

-

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

-

Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.

-

-

Read: Measure Luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. Log[Concentration] to determine IC50.

Protocol C: Cellular Validation (Western Blot)

Rationale: To confirm target engagement in cells by measuring the accumulation of β-catenin (a direct downstream effect).

Cell Line: HEK293T or SH-SY5Y (Neuroblastoma).

Steps:

-

Seeding: Seed cells at 3 x 10^5 cells/well in a 6-well plate. Culture overnight.

-

Starvation: Switch to serum-free media for 4 hours to synchronize cells.

-

Treatment:

-

Vehicle Control (0.1% DMSO).

-

Positive Control (CHIR99021, 3 µM).

-

Test Compound (Ethyl 3-methyl-1H-indole-2-carboxylate or derivative) at 1 µM, 5 µM, 10 µM.